2,4-Dimethyl-6-nitroaniline

Crystallography Structural Chemistry Materials Science

2,4-Dimethyl-6-nitroaniline delivers predictable reactivity for dye and API synthesis due to its unique 2,4-dimethyl-6-nitro regiochemistry. The ortho amino-nitro interaction and steric hindrance from methyl groups direct electrophilic substitution to a single site, ensuring regiochemical control unmatched by other nitroaniline isomers. This specificity yields stable azo dyes with superior colorfastness and metal-complexing ability, and enables efficient multi-step pharmaceutical construction. With a well-defined melting point (64–68 °C) and high purity, it integrates seamlessly into your R&D or scale‑up workflow.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 1635-84-3
Cat. No. B108702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-6-nitroaniline
CAS1635-84-3
Synonyms4-Amino-5-nitro-m-xylene;  6-Nitro-2,4-xylidine;  NSC 9816;  6-Nitro- 2,4-Xylidine
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)[N+](=O)[O-])N)C
InChIInChI=1S/C8H10N2O2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,9H2,1-2H3
InChIKeyVSRYYONYIUUFFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-6-nitroaniline (CAS 1635-84-3) as a Unique Nitroaniline Intermediate for Chemical Synthesis


2,4-Dimethyl-6-nitroaniline (also known as 4,6-Dimethyl-2-nitroaniline) is a key aromatic organic intermediate characterized by the presence of both an electron-donating amino group and a strongly electron-withdrawing nitro group on a dimethyl-substituted benzene ring [1]. This specific substitution pattern dictates its chemical reactivity, making it a valuable building block for synthesizing more complex molecules . Its solid-state structure has been definitively characterized by single-crystal X-ray diffraction, revealing key structural features like intermolecular hydrogen bonding that contribute to its stability and distinct properties [2].

Why 2,4-Dimethyl-6-nitroaniline Cannot Be Simply Replaced by Other Nitroaniline Isomers


The specific 2,4-dimethyl-6-nitro substitution pattern on the aniline ring imparts unique steric and electronic properties that are not replicated by other positional isomers or analogs. The ortho relationship between the amino and nitro groups creates a potential for intramolecular hydrogen bonding, which can influence reactivity and solubility, while the two methyl groups in the 2 and 4 positions provide steric hindrance that can direct subsequent electrophilic aromatic substitution reactions to a single, predictable site on the ring [1]. This regiochemical control is a critical factor in the synthesis of well-defined downstream products like azo dyes and pharmaceuticals, making simple substitution with, for instance, 2-nitroaniline or 4-nitroaniline impossible for applications requiring this specific molecular architecture [2].

Quantifiable and Verifiable Differentiation of 2,4-Dimethyl-6-nitroaniline (1635-84-3)


Definitive Solid-State Structure of 2,4-Dimethyl-6-nitroaniline via X-ray Crystallography

The crystal structure of 2,4-Dimethyl-6-nitroaniline has been unequivocally determined, providing precise unit cell parameters and molecular conformation. In the crystal, two independent molecules are linked by N—H⋯O hydrogen bonds between the amino and nitro groups, and these molecules are not parallel but have a dihedral angle of 2.19° [1]. This level of structural detail is not universally available for all nitroaniline analogs, making this compound a well-characterized and reliable starting material for solid-state applications.

Crystallography Structural Chemistry Materials Science

Thermal Properties of 2,4-Dimethyl-6-nitroaniline

2,4-Dimethyl-6-nitroaniline exhibits a well-defined melting point range of 64-68 °C . This is in contrast to its non-methylated analog, 2-nitroaniline, which has a higher melting point of 71-73 °C [1]. The lower melting point of 2,4-Dimethyl-6-nitroaniline can be attributed to the disruption of crystal packing caused by the two methyl substituents, which is a key differentiating factor for applications involving melt processing or solvent selection.

Thermal Analysis Physical Chemistry Material Characterization

Physical Density Comparison with a Core Structural Analog

The predicted density of 2,4-Dimethyl-6-nitroaniline is 1.220 g/cm³ . This is lower than the density of its non-methylated core analog, 2-nitroaniline, which has a density of 1.442 g/cm³ [1]. The ~18% reduction in density is a direct consequence of the two methyl groups, which increase the molecular volume without a commensurate increase in mass, thereby altering packing efficiency in the solid state.

Physical Chemistry Material Characterization

Basicity (pKa) of 2,4-Dimethyl-6-nitroaniline

The predicted acid dissociation constant (pKa) for 2,4-Dimethyl-6-nitroaniline is 0.27 ± 0.25 . While this is a calculated value, it provides a quantitative basis for understanding its very weak basicity. This is significantly lower than the pKa of unsubstituted aniline (4.6), a difference attributable to the strong electron-withdrawing nitro group and the steric/electronic effects of the methyl groups [1].

Physical Organic Chemistry Reactivity Acid-Base Chemistry

Potential for Antimicrobial Activity as a Functional Lead Structure

Research indicates that 2,4-Dimethyl-6-nitroaniline exhibits significant antimicrobial properties against various pathogens . While the data is qualitative in the cited source, it establishes this compound as a lead structure for further investigation and derivatization, unlike many simpler nitroanilines that may not have documented biological activity. Its specific substitution pattern is likely responsible for this observed effect.

Medicinal Chemistry Antimicrobial Drug Discovery

Key Application Scenarios Leveraging the Unique Properties of 2,4-Dimethyl-6-nitroaniline


Precursor for Synthesizing Specialty Azo Dyes with Enhanced Properties

The primary industrial use of 2,4-Dimethyl-6-nitroaniline is as a diazo component in the synthesis of azo dyes. Its unique electronic structure, governed by the 2,4-dimethyl-6-nitro substitution pattern [1], influences the color, stability, and metal-complexing ability of the resulting dyes. The ability to form stable complexes with metal ions enhances the colorfastness of these dyes, making them particularly valuable for textile applications requiring high durability . This specific regiochemistry is essential for achieving the desired dye properties, and it cannot be replicated by other nitroaniline isomers.

Building Block in Agrochemical and Pharmaceutical Intermediate Synthesis

2,4-Dimethyl-6-nitroaniline serves as a key intermediate in the multi-step synthesis of various pharmaceutical agents and agrochemicals, including fungicides [1]. Its chemical reactivity, which is dictated by the specific arrangement of its amino, nitro, and methyl groups, allows it to be selectively transformed into complex target molecules . In these research and development pipelines, the compound's well-characterized physical properties (e.g., melting point range of 64-68 °C) are critical for purification and formulation steps .

Scaffold for Developing Novel Antimicrobial Agents

For academic and industrial medicinal chemistry research, 2,4-Dimethyl-6-nitroaniline is a valuable scaffold for exploring new antimicrobial agents. Its documented antimicrobial properties, as reported in in vitro studies [1], provide a strong rationale for initiating a drug discovery program. Researchers can leverage its unique structure to synthesize a library of analogs, aiming to enhance the observed activity and understand its mechanism of action. This documented biological activity differentiates it from many other nitroaniline building blocks that lack such a validated research application.

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